molecular formula C6H11N5 B2389220 4-hydrazinylidene-N,N-dimethyl-1,4-dihydropyrimidin-2-amine CAS No. 117077-95-9

4-hydrazinylidene-N,N-dimethyl-1,4-dihydropyrimidin-2-amine

Cat. No.: B2389220
CAS No.: 117077-95-9
M. Wt: 153.189
InChI Key: CGOYNHYFMFQYFD-UHFFFAOYSA-N
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Description

4-hydrazinylidene-N,N-dimethyl-1,4-dihydropyrimidin-2-amine is a chemical compound that has garnered significant attention in scientific research due to its potential therapeutic and environmental applications. This compound is characterized by its unique structure, which includes a hydrazino group attached to a pyrimidine ring, making it a valuable subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-hydrazinylidene-N,N-dimethyl-1,4-dihydropyrimidin-2-amine typically involves the reaction of N,N-dimethylpyrimidin-2-amine with hydrazine under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the temperature maintained between 50-70°C to ensure optimal yield.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with stringent control over reaction conditions to ensure consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-hydrazinylidene-N,N-dimethyl-1,4-dihydropyrimidin-2-amine undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form hydrazine derivatives.

    Substitution: The hydrazino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under mild to moderate conditions to prevent degradation of the compound.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

4-hydrazinylidene-N,N-dimethyl-1,4-dihydropyrimidin-2-amine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

  • 4-hydrazinyl-N,N-dimethylpyrimidin-2-amine
  • 4,6-dichloro-2-[(N,N-dimethylamino)methyleneamino]pyrimidine

Comparison

Compared to similar compounds, 4-hydrazinylidene-N,N-dimethyl-1,4-dihydropyrimidin-2-amine is unique due to its specific hydrazino group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and applications .

Properties

IUPAC Name

4-hydrazinyl-N,N-dimethylpyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N5/c1-11(2)6-8-4-3-5(9-6)10-7/h3-4H,7H2,1-2H3,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGOYNHYFMFQYFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC=CC(=N1)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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